5-Bromo-2,4-dimethyl-oxazole
CAS No.: 187399-73-1
Cat. No.: VC0178750
Molecular Formula: C5H6BrNO
Molecular Weight: 176.013
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 187399-73-1 |
---|---|
Molecular Formula | C5H6BrNO |
Molecular Weight | 176.013 |
IUPAC Name | 5-bromo-2,4-dimethyl-1,3-oxazole |
Standard InChI | InChI=1S/C5H6BrNO/c1-3-5(6)8-4(2)7-3/h1-2H3 |
Standard InChI Key | IPCANAGBSFRNQQ-UHFFFAOYSA-N |
SMILES | CC1=C(OC(=N1)C)Br |
Introduction
Structural Characteristics and Properties
Chemical Structure and Identifiers
Identifier Type | Value |
---|---|
Molecular Formula | C5H6BrNO |
SMILES | CC1=C(OC(=N1)C)Br |
InChI | InChI=1S/C5H6BrNO/c1-3-5(6)8-4(2)7-3/h1-2H3 |
InChIKey | IPCANAGBSFRNQQ-UHFFFAOYSA-N |
Compound Name | 5-bromo-2,4-dimethyl-1,3-oxazole |
Physical and Chemical Properties
The physical and chemical properties of 5-bromo-2,4-dimethyl-oxazole significantly influence its behavior in chemical reactions and its potential applications. As with many halogenated heterocycles, this compound exhibits specific reactivity patterns that make it valuable in organic synthesis. The presence of the bromine atom at the 5-position creates an electrophilic site that is particularly amenable to metal-catalyzed cross-coupling reactions. While specific physical data for 5-bromo-2,4-dimethyl-oxazole is somewhat limited in the available literature, we can infer certain properties based on similar bromooxazole derivatives. For instance, these types of compounds are generally crystalline solids or liquids at room temperature with moderate to high boiling points.
From the structural information and related compounds, we can predict that 5-bromo-2,4-dimethyl-oxazole likely has limited water solubility but good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. The electron-withdrawing effect of the bromine atom influences the electronic distribution within the molecule, affecting its reactivity and spectroscopic properties. The reactivity at the brominated position is particularly important for its role as a synthetic building block in the creation of more complex molecular structures.
Predicted Spectroscopic Data
Spectroscopic data provides crucial information for confirming the structure and purity of 5-bromo-2,4-dimethyl-oxazole. Mass spectrometry is particularly useful for identifying this compound based on its molecular mass and fragmentation pattern. Additionally, collision cross-section (CCS) measurements, which are increasingly important in modern analytical chemistry, provide valuable information about the three-dimensional structure and conformation of molecules. The predicted CCS values for various adducts of 5-bromo-2,4-dimethyl-oxazole are presented in Table 2.
Table 2: Predicted Collision Cross Section Data for 5-bromo-2,4-dimethyl-oxazole
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 175.97057 | 130.4 |
[M+Na]+ | 197.95251 | 134.0 |
[M+NH4]+ | 192.99711 | 135.5 |
[M+K]+ | 213.92645 | 136.1 |
[M-H]- | 173.95601 | 131.3 |
[M+Na-2H]- | 195.93796 | 132.9 |
[M]+ | 174.96274 | 130.0 |
[M]- | 174.96384 | 130.0 |
These predicted CCS values are valuable for analytical identification and characterization purposes, particularly in ion mobility spectrometry coupled with mass spectrometry. The CCS values provide a measure of the effective area of the molecule as it interacts with a buffer gas under the influence of an electric field, offering insights into molecular shape and conformation. This data is especially useful for distinguishing between isomeric compounds that might have identical mass spectra but different three-dimensional structures.
Synthesis Methods
Historical Synthetic Approaches
The synthesis of 5-bromo-2,4-dimethyl-oxazole has evolved considerably over time, with early methods relying on more complex and less efficient procedures. One of the historical approaches documented in the literature involved flash-vacuum pyrolysis of 2-acetyl-4-bromo-3-methylisoxazol-5(2H)-one, which required specialized equipment and often resulted in moderate yields. This synthetic route represented one of the first documented methods for obtaining this specific bromooxazole derivative, though it was limited by the harsh reaction conditions and relatively low efficiency. The development of more straightforward and higher-yielding synthetic pathways has since superseded these early approaches, making the compound more accessible for research applications. Historical synthetic approaches have provided valuable insights into the reactivity patterns of oxazoles, guiding the development of modern synthetic strategies with improved regioselectivity and efficiency.
Early synthetic routes also faced challenges related to regioselectivity, as the oxazole ring can potentially undergo substitution at multiple positions. Controlling the site of bromination was a significant hurdle in the development of efficient synthetic pathways for 5-bromo-2,4-dimethyl-oxazole. These historical challenges have informed contemporary approaches that leverage more sophisticated reagents and conditions to achieve selective functionalization of the oxazole ring system.
Modern Synthetic Pathways
Contemporary approaches to synthesizing 5-bromo-2,4-dimethyl-oxazole have significantly improved in terms of efficiency, yield, and operational simplicity. Among the more recent developments, electrophilic bromination has emerged as a particularly effective method for preparing this compound. According to the literature, 2,4-dimethyl-5-bromooxazole can be obtained through direct electrophilic bromination with a reported yield of 55%. This represents a substantial improvement over historical methods in terms of both simplicity and efficiency. The reaction likely involves the treatment of 2,4-dimethyloxazole with an electrophilic bromine source under controlled conditions to achieve selective bromination at the 5-position. This selectivity can be attributed to the electronic properties of the oxazole ring, where the 5-position is typically more nucleophilic than other positions in the presence of substituents at positions 2 and 4.
Modern synthetic approaches also benefit from advances in purification techniques, which have improved the isolation and purification of the target compound. These developments have made 5-bromo-2,4-dimethyl-oxazole more readily available for research applications, contributing to its utility as a building block in organic synthesis and medicinal chemistry. The continuing evolution of synthetic methodologies for this compound reflects broader trends in heterocyclic chemistry, where there is an ongoing effort to develop more efficient, selective, and environmentally friendly synthetic routes.
Chemical Reactivity
Suzuki-Miyaura Reactions
Applications and Significance
Research Applications
The primary significance of 5-bromo-2,4-dimethyl-oxazole lies in its utility as a building block in organic synthesis, particularly in the development of more complex heterocyclic compounds with potential biological activities. The compound serves as an important intermediate in the preparation of oxazole-containing structures that form the core of various bioactive molecules, including pharmaceutical compounds and natural product analogs. In synthetic methodology development, 5-bromo-2,4-dimethyl-oxazole provides a valuable model system for studying the reactivity of bromooxazoles and optimizing conditions for various transformations. The presence of the bromine atom at the 5-position offers a reactive site for chemical elaboration through cross-coupling reactions, nucleophilic substitutions, and other transformations, making this compound a versatile synthetic intermediate with broad applications in research settings.
The oxazole ring itself represents an important heterocyclic motif in medicinal chemistry, with numerous drug candidates and approved pharmaceuticals incorporating this structural feature. The ability to selectively functionalize the oxazole ring through intermediates like 5-bromo-2,4-dimethyl-oxazole enables medicinal chemists to explore structure-activity relationships and develop compounds with optimized properties. Additionally, the development of efficient synthetic routes to 5-bromo-2,4-dimethyl-oxazole has contributed to broader advances in heterocyclic chemistry, providing insights into the regioselective functionalization of oxazoles and related heterocycles.
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